(phenylethynyl)-lambda~5~-phosphane CAS No. 50965-19-0](/img/structure/B14663609.png)
[(4-Nitrophenyl)imino](diphenyl)(phenylethynyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound characterized by its unique structural features. This compound contains a nitrophenyl group, an imino group, and a phenylethynyl group attached to a lambda5-phosphane core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane typically involves multi-step organic reactions. One common approach is the reaction of 4-nitroaniline with diphenylphosphine chloride in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then treated with phenylacetylene under specific conditions to yield the final product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The phenylethynyl group can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like sodium hydride or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group yields nitro derivatives, while reduction results in amino derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in drug design and development.
Industry: It finds applications in the development of advanced materials, including polymers and catalysts.
Wirkmechanismus
The mechanism of action of (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the imino and phenylethynyl groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane can be compared with other organophosphorus compounds such as:
Triphenylphosphine: Unlike (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane, triphenylphosphine lacks the nitrophenyl and phenylethynyl groups, resulting in different reactivity and applications.
Diphenylphosphine oxide: This compound contains a phosphine oxide group instead of the imino group, leading to distinct chemical properties.
Phenylphosphine: Phenylphosphine has a simpler structure with only one phenyl group attached to the phosphorus atom, making it less versatile in terms of reactivity.
The unique combination of functional groups in (4-Nitrophenyl)imino(phenylethynyl)-lambda~5~-phosphane imparts distinct chemical properties and reactivity, setting it apart from these similar compounds.
Eigenschaften
CAS-Nummer |
50965-19-0 |
|---|---|
Molekularformel |
C26H19N2O2P |
Molekulargewicht |
422.4 g/mol |
IUPAC-Name |
(4-nitrophenyl)imino-diphenyl-(2-phenylethynyl)-λ5-phosphane |
InChI |
InChI=1S/C26H19N2O2P/c29-28(30)24-18-16-23(17-19-24)27-31(25-12-6-2-7-13-25,26-14-8-3-9-15-26)21-20-22-10-4-1-5-11-22/h1-19H |
InChI-Schlüssel |
AORJXLBPVRCWLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CP(=NC2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14663528.png)
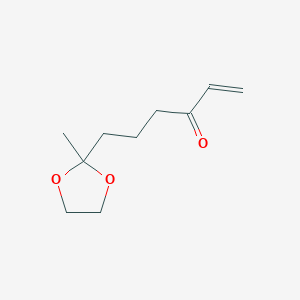
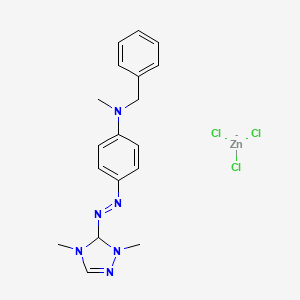
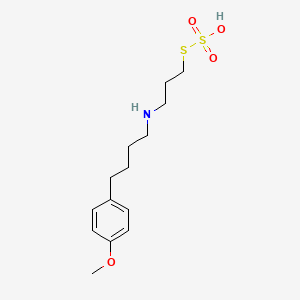
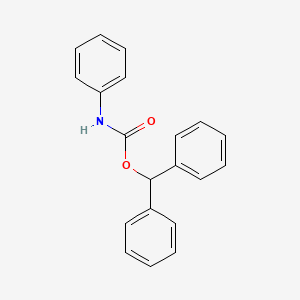
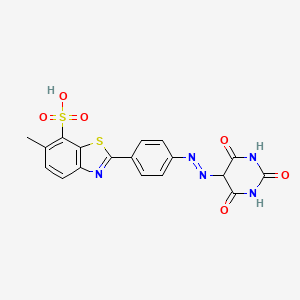


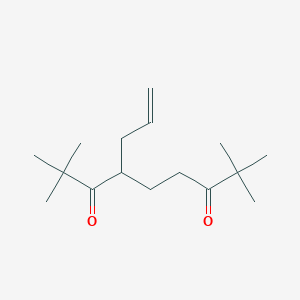


![Methanamine, N-[(3-methoxyphenyl)methylene]-, N-oxide](/img/structure/B14663615.png)
